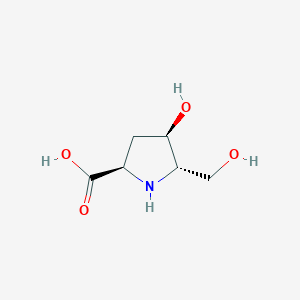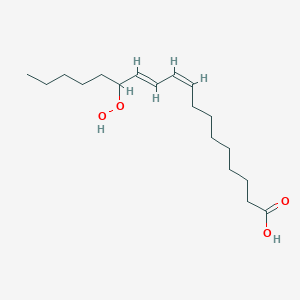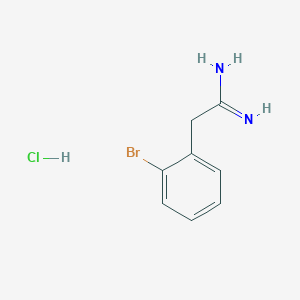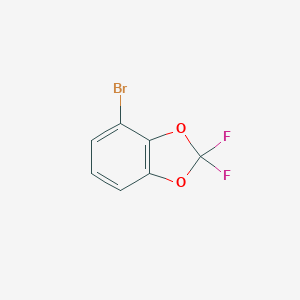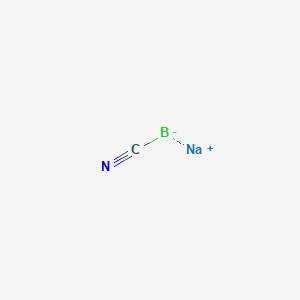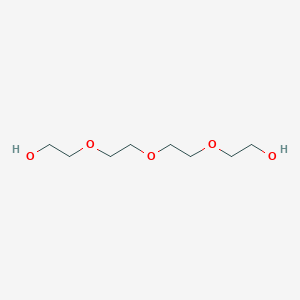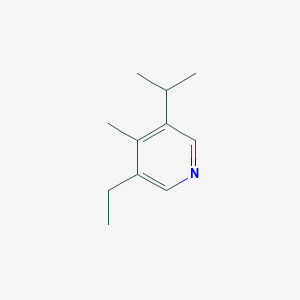
3-Ethyl-5-isopropyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-isopropyl-4-methylpyridine, also known as EIMP, is a pyridine derivative that has been widely studied for its potential applications in various fields. EIMP has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-isopropyl-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Effets Biochimiques Et Physiologiques
3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. 3-Ethyl-5-isopropyl-4-methylpyridine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation.
Orientations Futures
There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antioxidant agent. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an insecticide and a herbicide. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as a sensor material, an electronic material, and a photovoltaic material.
Conclusion:
In conclusion, 3-Ethyl-5-isopropyl-4-methylpyridine is a pyridine derivative that has been widely studied for its potential applications in various fields. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development. 3-Ethyl-5-isopropyl-4-methylpyridine has been studied for its potential applications in medicine, agriculture, and material science. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation. There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials.
Méthodes De Synthèse
3-Ethyl-5-isopropyl-4-methylpyridine can be synthesized using different methods, including the Hantzsch reaction, the Bohlmann-Rahtz pyridine synthesis, and the Pinner reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Bohlmann-Rahtz pyridine synthesis involves the reaction of an aldehyde, an α,β-unsaturated ketone, and ammonia or a primary amine in the presence of a Lewis acid catalyst. The Pinner reaction involves the reaction of a halide, a nitrile, and an alcohol or a phenol in the presence of an acid catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
3-Ethyl-5-isopropyl-4-methylpyridine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have insecticidal and herbicidal properties, which make it a potential alternative to synthetic pesticides. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have unique optical and electronic properties, which make it a potential candidate for the development of new materials.
Propriétés
Numéro CAS |
131666-16-5 |
|---|---|
Nom du produit |
3-Ethyl-5-isopropyl-4-methylpyridine |
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
Clé InChI |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
SMILES canonique |
CCC1=CN=CC(=C1C)C(C)C |
Synonymes |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



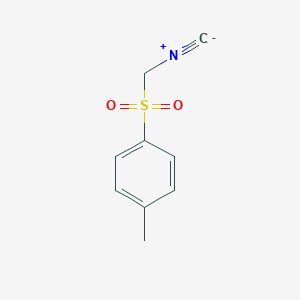
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

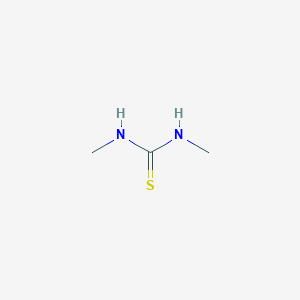
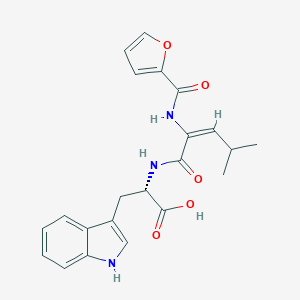

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
